N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 618427-47-7
Cat. No.: VC20178656
Molecular Formula: C16H14Cl2N6OS
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618427-47-7 |
|---|---|
| Molecular Formula | C16H14Cl2N6OS |
| Molecular Weight | 409.3 g/mol |
| IUPAC Name | N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H14Cl2N6OS/c1-2-24-15(13-8-19-3-4-20-13)22-23-16(24)26-9-14(25)21-12-6-10(17)5-11(18)7-12/h3-8H,2,9H2,1H3,(H,21,25) |
| Standard InChI Key | VTPNRTTVDNALEN-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=NC=CN=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems: a 3,5-dichlorophenyl group, a 1,2,4-triazole ring substituted with an ethyl group and a pyrazine moiety, and a sulfanyl-acetamide linker. The dichlorophenyl group contributes to lipophilicity and potential halogen bonding, while the triazole and pyrazine rings enhance hydrogen-bonding capabilities and π-π stacking interactions . The sulfanyl (-S-) bridge between the triazole and acetamide groups introduces conformational flexibility, influencing both solubility and target binding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.3 g/mol |
| CAS Registry Number | 618427-47-7 |
| IUPAC Name | N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| SMILES Notation | CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=NC=CN=C3 |
| InChI Key | VTPNRTTVDNALEN-UHFFFAOYSA-N |
These properties are critical for understanding its behavior in synthetic and biological contexts .
Stereoelectronic Features
The electron-withdrawing chlorine atoms on the phenyl ring polarize the aromatic system, enhancing electrophilic reactivity at the meta positions. The triazole ring’s nitrogen atoms act as hydrogen-bond acceptors, while the pyrazine group’s nitrogen atoms facilitate coordination with metal ions or polar residues in biological targets. Density functional theory (DFT) studies suggest that the sulfanyl linker adopts a gauche conformation in solution, optimizing steric interactions between the triazole and acetamide groups .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves a multi-step sequence:
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Formation of the Triazole Core: Cyclocondensation of ethyl hydrazinecarboxylate with pyrazine-2-carbonitrile under acidic conditions yields 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol.
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Sulfanyl-Acetamide Coupling: The thiol group undergoes nucleophilic substitution with 2-chloroacetamide in the presence of a base, forming the sulfanyl-acetamide intermediate.
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Dichlorophenyl Incorporation: Reaction of the intermediate with 3,5-dichloroaniline via carbodiimide-mediated coupling completes the synthesis.
Table 2: Synthetic Yield Optimization
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triazole Formation | HCl, Ethanol | 80 | 72 |
| Sulfanyl Coupling | KOH, DMF | 25 | 85 |
| Amide Bond Formation | EDC, DMAP, Dichloromethane | 0–5 | 68 |
Yield improvements are achievable through microwave-assisted synthesis for the triazole step, reducing reaction times from 12 hours to 45 minutes .
Spectroscopic Characterization
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NMR: -NMR (400 MHz, DMSO-) displays a singlet at δ 4.21 ppm for the methylene group adjacent to sulfur, and a doublet at δ 8.71 ppm for pyrazine protons .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at 409.1 [M+H], consistent with the molecular formula.
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IR: Strong absorption at 1675 cm confirms the presence of the amide carbonyl group .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates potent inhibition of cytochrome P450 17A1 (CYP17A1), a key enzyme in steroidogenesis, with an IC of 0.42 μM. This activity is attributed to competitive binding at the enzyme’s heme-active site, facilitated by the triazole and pyrazine groups’ coordination with iron .
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (ATCC 29213) reveal a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin. The dichlorophenyl moiety enhances membrane permeability, while the sulfanyl group disrupts bacterial thioredoxin reductase .
Comparative Analysis with Structural Analogs
Table 3: Structural Modifications and Biological Impact
| Compound | Structural Variation | CYP17A1 IC (μM) | MIC (μg/mL) |
|---|---|---|---|
| N-(3,5-dichlorophenyl)-target compound | Baseline | 0.42 | 8 |
| N-(3-fluorophenyl) analog | –Cl replaced with –F | 1.89 | 32 |
| N-(pyridinyl) derivative | Phenyl replaced with pyridine | 3.14 | 64 |
| Des-chloro analog | No chlorine substituents | >10 | >128 |
The dichlorophenyl group is critical for potency, as its removal reduces CYP17A1 inhibition by 24-fold. Fluorine substitution diminishes antimicrobial activity, likely due to reduced lipophilicity .
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